1,5-dichloro-2-fluoro-3-(trifluoromethyl)benzene CAS number and structure
1,5-dichloro-2-fluoro-3-(trifluoromethyl)benzene CAS number and structure
The following technical guide details the chemical identity, synthesis, and application of 1,5-dichloro-2-fluoro-3-(trifluoromethyl)benzene , a specialized halogenated aromatic intermediate used in advanced pharmaceutical and agrochemical discovery.
Core Identity & Strategic Applications in Medicinal Chemistry
Chemical Identity & Structural Analysis
This compound represents a highly functionalized benzene scaffold. Its specific substitution pattern—combining a trifluoromethyl group with fluorine and chlorine atoms—makes it a critical building block for modulating lipophilicity and metabolic stability in drug candidates.
Nomenclature & Identifiers
| Parameter | Detail |
| CAS Registry Number | 258348-32-2 |
| IUPAC Name | 1,5-dichloro-2-fluoro-3-(trifluoromethyl)benzene |
| Common Synonyms | 3,5-Dichloro-2-fluorobenzotrifluoride; 2,4-Dichloro-6-(trifluoromethyl)fluorobenzene |
| Molecular Formula | C₇H₂Cl₂F₄ |
| Molecular Weight | 232.99 g/mol |
| SMILES | FC(C1=C(F)C(Cl)=CC(Cl)=C1)(F)F |
| InChI Key | CBMMVERXHJUMCM-UHFFFAOYSA-N |
Structural Properties
The molecule features a benzene ring with a "crowded" 1,2,3-substitution pattern.
-
Position 1 & 5 (Chlorines): Provide steric bulk and handles for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
Position 2 (Fluorine): Ortho to the trifluoromethyl group.[1] This specific F-atom often serves to lock conformation via electrostatic repulsion or intramolecular H-bonding with adjacent substituents in a final drug target.
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Position 3 (Trifluoromethyl): A strong electron-withdrawing group (EWG) that increases lipophilicity and metabolic resistance.
Synthesis & Manufacturing Protocols
The synthesis of 1,5-dichloro-2-fluoro-3-(trifluoromethyl)benzene is governed by the directing effects of the substituents on the benzene ring. The most efficient industrial route involves the Electrophilic Aromatic Substitution (EAS) of 2-fluorobenzotrifluoride.
Mechanistic Rationale
To synthesize the target isomer, one must exploit the cooperative directing effects of the existing groups:
-
Fluorine (at Pos 2): A strong ortho/para director (due to resonance donation).
-
Trifluoromethyl (at Pos 3): A strong meta director (due to electron withdrawal).
In the precursor 2-fluorobenzotrifluoride :
-
The position para to Fluorine (Position 5) is activated by F and meta to CF₃. (Highly Favored)
-
The position ortho to Fluorine (Position 3, relative to F; Position 1 in final product) is activated by F and meta to CF₃. (Favored)
Thus, direct chlorination yields the 3,5-dichloro isomer (relative to the CF3 group), which corresponds to the target 1,5-dichloro-2-fluoro-3-(trifluoromethyl)benzene.
Experimental Protocol: Catalytic Chlorination
Objective: Selective dichlorination of 2-fluorobenzotrifluoride.
Reagents:
-
Substrate: 2-Fluorobenzotrifluoride (1.0 equiv)
-
Reagent: Chlorine gas (
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Catalyst: Ferric Chloride (
, anhydrous, 5 mol%) -
Co-Catalyst (Optional): Iodine (
) or Sulfur Monochloride ( ) to suppress radical side-chain chlorination.
Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, gas inlet tube, and a reflux condenser connected to a caustic scrubber (NaOH) to neutralize HCl off-gas.
-
Charging: Charge the flask with 2-fluorobenzotrifluoride and anhydrous
under a nitrogen blanket. -
Reaction: Heat the mixture to 60–70°C . Introduce
gas slowly beneath the surface of the liquid.-
Critical Control: Monitor reaction progress via GC-MS to prevent over-chlorination (trichlorination).
-
-
Quenching: Once the di-chloro species peaks (typically >90% conversion), stop
flow and purge with nitrogen for 30 minutes to remove dissolved gases. -
Workup: Wash the organic layer with water, then saturated
, and finally brine. Dry over . -
Purification: Perform fractional distillation under reduced pressure.
-
Target Fraction: Collect the fraction boiling at approx. 166–168°C (at atmospheric pressure equivalent).
-
Synthesis Pathway Diagram
The following diagram illustrates the stepwise chlorination logic.
Caption: Stepwise electrophilic chlorination pathway exploiting cooperative directing effects of Fluorine and Trifluoromethyl groups.
Applications in Drug Discovery & Agrochemicals
This compound is rarely an end-product; it is a high-value intermediate.
Bioisosteric Modulation
In medicinal chemistry, the 2-fluoro-3-(trifluoromethyl) motif is used to replace dichlorobenzene or other lipophilic moieties.
-
Metabolic Stability: The fluorine atom at position 2 blocks metabolic oxidation at that site.
-
pKa Modulation: The electron-withdrawing nature of the
and groups significantly lowers the pKa of any phenol or aniline derived from this scaffold, altering bioavailability.
Agrochemical Intermediates
The scaffold is structurally related to Fipronil and other phenylpyrazole insecticides. The presence of the trifluoromethyl group is essential for binding to GABA-gated chloride channels in insect nervous systems.
Cross-Coupling Versatility
The two chlorine atoms (positions 1 and 5) are chemically distinct due to their proximity to the Fluorine atom.
-
Site-Selective Coupling: The chlorine at position 1 (ortho to F) is more electron-deficient than the chlorine at position 5 (para to F) due to the inductive effect of the adjacent fluorine. This allows for regioselective nucleophilic aromatic substitution (
) or palladium-catalyzed coupling.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves; wash thoroughly after handling. |
| Eye Irritation | Causes serious eye irritation (H319) | Wear safety goggles. Rinse cautiously with water if exposed. |
| STOT-SE | May cause respiratory irritation (H335) | Use only in a fume hood. Avoid inhaling mists/vapors.[2] |
| Environmental | Toxic to aquatic life with long-lasting effects | Do not release into drains. Collect spillage. |
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Keep container tightly closed.
References
-
BLD Pharmatech . (2024). Product Analysis: 1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene (CAS 258348-32-2). BLDpharm. Link
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CAS 258348-32-2. PubChem. Link
-
European Patent Office . (1985). Process for the preparation of chlorobenzotrifluoride compounds. Patent EP0150587. Link
-
Sigma-Aldrich . (2024). Safety Data Sheet: Fluorinated Aromatic Intermediates. Merck KGaA. Link
